molecular formula C19H17FN2O3S B11152501 2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11152501
M. Wt: 372.4 g/mol
InChI Key: VYXWOXPDHPPDHH-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazole ring, which is known for its biological activity, and two methoxyphenyl groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced through nucleophilic substitution reactions using appropriate fluorinated and methoxylated reagents.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the methoxyphenyl groups using amide bond formation reactions, typically facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

    Reduction: The amide group is reduced to an amine.

    Substitution: The fluoro group is replaced by other nucleophiles, forming new derivatives.

Scientific Research Applications

2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The unique chemical structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and methoxyphenyl groups allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-(4-methoxyphenyl)benzo[d]thiazole: This compound shares the thiazole ring and methoxyphenyl groups but differs in the position of the fluoro group and the absence of the carboxamide moiety.

    2-(2-fluoro-4-methoxyphenyl)butan-2-ol: This compound has a similar fluoro and methoxy substitution pattern but lacks the thiazole ring and carboxamide group.

Uniqueness

2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, fluoro, and methoxy groups, and the presence of a carboxamide moiety

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17FN2O3S/c1-11-17(18(23)22-12-7-9-13(24-2)10-8-12)26-19(21-11)16-14(20)5-4-6-15(16)25-3/h4-10H,1-3H3,(H,22,23)

InChI Key

VYXWOXPDHPPDHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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